N-(4-chlorobenzyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
Description
Properties
Molecular Formula |
C11H10ClN3O4S |
|---|---|
Molecular Weight |
315.73 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C11H10ClN3O4S/c12-8-3-1-7(2-4-8)5-14-20(18,19)9-6-13-11(17)15-10(9)16/h1-4,6,14H,5H2,(H2,13,15,16,17) |
InChI Key |
ZIXAWAKGUCTHEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CNC(=O)NC2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multiple steps. One common method starts with the preparation of the chlorophenyl methyl sulfone, which is then reacted with appropriate reagents to form the desired dihydropyrimidine ring. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The use of continuous flow reactors is also explored to enhance efficiency and reduce production costs. The purification process typically involves crystallization or chromatography techniques to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted chlorophenyl derivatives. These products can have different biological activities and applications.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with similar structures to N-(4-chlorobenzyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide exhibit significant anticancer properties. Studies have shown that derivatives of pyrimidine sulfonamides can induce apoptosis in various cancer cell lines. For instance, derivatives have been tested against colon, breast, and cervical cancer cell lines, demonstrating cytotoxic effects and potential as therapeutic agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it can inhibit the growth of mycobacterial, bacterial, and fungal strains. The biological activity of these compounds was found to be comparable to established antibiotics like isoniazid and fluconazole .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo. Understanding the pharmacokinetics is crucial for determining the therapeutic window and potential side effects associated with its use.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
Case Study Highlights
- A549 Cell Line Study : The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating potential as a therapeutic agent for lung cancer treatment primarily through apoptosis induction.
- MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, with evidence suggesting that the compound causes cell cycle arrest at the G1 phase.
- HeLa Cell Line Study : Indicated an IC50 value of 10 µM, where the compound inhibited specific enzymes crucial for cancer cell survival.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(4-chlorobenzyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide with structurally related sulfonamide derivatives, focusing on substituent variations, molecular properties, and synthetic accessibility.
Table 1: Structural and Molecular Comparison of Sulfonamide Derivatives
Key Findings:
Substituent Effects on Molecular Weight and Polarity :
- The 4-chlorobenzyl group in the target compound increases its molecular weight compared to analogs with smaller substituents (e.g., pentan-2-yl or tert-butylsulfanyl-ethyl). This may influence solubility and bioavailability, as chlorinated aromatic groups typically enhance lipophilicity .
- The 2,4-dimethylphenyl analog (from ) lacks a halogen but introduces methyl groups, which could reduce electrophilicity and alter binding interactions in biological systems.
Synthetic Accessibility :
- While direct synthetic data for the target compound are unavailable, evidence from related N-(4-chlorobenzyl) derivatives (e.g., formamides and amines in ) indicates that reactions involving 4-chlorobenzyl groups often yield by-products like dialkylated amines. For example, N,N-di-(4-chlorobenzyl)-N-methylamine was isolated in 31.3% yield alongside the main product in one study . This suggests that steric and electronic factors of the 4-chlorobenzyl group may complicate sulfonamide synthesis.
Structural Diversity and Potential Applications: The tert-butylsulfanyl-ethyl substituent in the analog from introduces a bulky, sulfur-containing group, which could enhance metabolic stability or act as a hydrogen-bond acceptor.
This implies that structural data for these analogs (e.g., bond lengths, angles) could be derived using similar methods, aiding in comparative conformational analyses.
Biological Activity
N-(4-chlorobenzyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by various studies and data.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H12ClN3O3S
- Molecular Weight : 317.77 g/mol
The presence of the 4-chlorobenzyl group and the sulfonamide moiety contributes to its biological activity. The pyrimidine core is known for its role in numerous pharmacological effects.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antiviral Activity : The compound has been shown to inhibit Hepatitis B Virus (HBV) infection effectively. Research indicates that derivatives of dihydropyrimidines can significantly reduce viral load in infected cells .
- Anti-inflammatory Effects : Studies have demonstrated that similar compounds within the pyrimidine class can suppress cyclooxygenase (COX) activity, which is crucial in inflammatory processes. For instance, certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Anticancer Properties : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For example, it demonstrated significant inhibitory effects on MDA-MB-231 triple-negative breast cancer cells with an IC50 value indicating potent activity against tumor growth .
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammatory pathways and viral replication, such as COX-2 and HBV polymerase.
- Modulation of Gene Expression : It affects the expression levels of inflammatory mediators like inducible nitric oxide synthase (iNOS) and COX-2 mRNA, leading to reduced inflammation .
Data Table: Biological Activity Summary
| Activity Type | Mechanism | IC50 Value | Reference |
|---|---|---|---|
| Antiviral | Inhibits HBV replication | Not specified | |
| Anti-inflammatory | COX-2 inhibition | 0.04 μmol | |
| Anticancer | Cell proliferation inhibition | 0.126 μM |
Case Studies
- Hepatitis B Virus Inhibition : A study conducted on various dihydropyrimidine derivatives revealed that this compound showed significant antiviral activity against HBV, suggesting potential for therapeutic development against viral hepatitis .
- Anti-inflammatory Efficacy : In a carrageenan-induced paw edema model in rats, derivatives similar to the compound demonstrated substantial reductions in edema size, indicating strong anti-inflammatory properties .
- Cancer Cell Line Studies : In vitro studies using MDA-MB-231 cells showed that treatment with the compound led to significant reductions in cell viability compared to controls, suggesting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-chlorobenzyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core followed by sulfonamide coupling. Key steps include:
- Cyclization : Reacting thiourea derivatives with β-keto esters under acidic conditions (e.g., HCl/EtOH) to form the dihydropyrimidine ring .
- Sulfonylation : Introducing the sulfonamide group via reaction with 4-chlorobenzylsulfonyl chloride in anhydrous DMF, using triethylamine as a base .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for achieving >95% purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | HCl/EtOH, 80°C, 6h | 65–70 | 90% |
| Sulfonylation | DMF, Et₃N, RT, 12h | 50–55 | 85% |
| Purification | EtOAc/Hexane (3:7) | – | 95% |
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrimidine ring protons at δ 6.8–7.2 ppm, sulfonamide NH at δ 10.5 ppm) .
- X-ray crystallography : Resolve crystal structures to verify stereochemistry and hydrogen-bonding networks (e.g., sulfonamide O···H interactions at 2.8–3.0 Å) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 397.05) .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer :
- Enzyme inhibition : Screen against dihydrofolate reductase (DHFR) using UV-Vis kinetics (IC₅₀ determination at λ = 340 nm) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, IC₅₀ values compared to methotrexate) .
- Solubility : Measure logP via shake-flask method (aqueous/organic phase partitioning) to guide formulation .
Advanced Research Questions
Q. How can contradictory data on its enzyme inhibition efficacy across studies be resolved?
- Methodological Answer :
- Orthogonal assays : Compare results from fluorescence polarization (binding affinity) with isothermal titration calorimetry (ITC) to distinguish competitive vs. allosteric inhibition .
- Structural analogs : Synthesize derivatives with modified sulfonamide groups to test SAR hypotheses (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl) .
- Molecular dynamics (MD) : Simulate ligand-enzyme interactions (e.g., RMSD < 2.0 Å over 100 ns trajectories) to identify binding stability factors .
Q. What strategies optimize its pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce ester moieties at the hydroxy group to enhance oral bioavailability (hydrolyzed in plasma to active form) .
- Nanoparticle encapsulation : Use PLGA nanoparticles (size < 200 nm, PDI < 0.2) for sustained release in rodent models .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS (t₁/₂ > 60 min target) .
Q. How can its interaction with non-target proteins be systematically evaluated?
- Methodological Answer :
- Proteome-wide profiling : Use affinity chromatography with immobilized compound and LC-MS/MS to identify off-target binders .
- Surface plasmon resonance (SPR) : Screen against a panel of 50+ human kinases (KD < 1 µM indicates high risk) .
- CRISPR-Cas9 knockouts : Validate specificity by comparing activity in wild-type vs. target gene-KO cell lines .
Data Contradiction Analysis
Discrepancies in reported cytotoxicity IC₅₀ values: Experimental design considerations
- Root Causes :
- Cell line variability : HeLa vs. MCF-7 may express differing DHFR levels .
- Assay conditions : Serum-free vs. serum-containing media alter compound solubility .
- Resolution :
- Standardize protocols (e.g., 10% FBS, 48h exposure) across labs.
- Include positive controls (e.g., methotrexate) to normalize data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
